N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide
CAS No.: 651769-63-0
Cat. No.: VC20268336
Molecular Formula: C18H19N5O
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651769-63-0 |
|---|---|
| Molecular Formula | C18H19N5O |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C18H19N5O/c1-2-3-4-13-5-11-16(12-6-13)19-18(24)15-9-7-14(8-10-15)17-20-22-23-21-17/h5-12H,2-4H2,1H3,(H,19,24)(H,20,21,22,23) |
| Standard InChI Key | YDCDSBDNQLUOSA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Introduction
Chemical Identity and Structural Features
N-(4-Butylphenyl)-4-(2H-tetrazol-5-yl)benzamide belongs to the benzamide class of compounds, characterized by a central benzene ring connected to an amide group. The tetrazole moiety at the para position and the 4-butylphenyl substituent on the amide nitrogen define its unique structure. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 651769-63-0 |
| Molecular Formula | C₁₈H₁₉N₅O |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
| InChIKey | YDCDSBDNQLUOSA-UHFFFAOYSA-N |
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to the compound’s polarity and potential for hydrogen bonding, which is critical for biological interactions . The 4-butylphenyl group enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves a two-step process:
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Formation of the Tetrazole Ring: The tetrazole moiety is introduced via a [3+2] cycloaddition between a nitrile precursor and sodium azide (NaN₃). For example, 4-cyanobenzoyl chloride reacts with NaN₃ in the presence of a catalyst like ammonium chloride (NH₄Cl) to yield 4-(2H-tetrazol-5-yl)benzoyl chloride .
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Amide Coupling: The resultant benzoyl chloride is then coupled with 4-butylphenylamine under basic conditions (e.g., using triethylamine) to form the final amide bond.
Recent advances in tetrazole synthesis emphasize the use of microwave-assisted methods and heterogeneous catalysts to improve yields and reduce reaction times. For instance, Kaya and Sen demonstrated that palladium/cobalt nanoparticles (Pd/Co NPs) on carbon nanotubes catalyze tetrazole formation in 10 minutes under microwave irradiation .
Analytical Characterization
The compound is characterized using spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of the butyl chain (δ ≈ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ≈ 7.0–8.0 ppm).
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Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 321.4, consistent with the molecular formula C₁₈H₁₉N₅O .
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High-Performance Liquid Chromatography (HPLC): Purity assessments typically exceed 95%.
Applications in Pharmaceutical Development
Drug Design
The tetrazole ring serves as a bioisostere for carboxylic acids, improving metabolic stability. For instance, replacing a carboxyl group with tetrazole in losartan analogs enhanced oral bioavailability . N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide could similarly optimize pharmacokinetics in drug candidates.
Material Science
Tetrazole-containing polymers exhibit high thermal stability. Incorporating this compound into polyamides or coatings may yield materials resistant to degradation under extreme conditions .
Future Research Directions
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Biological Screening: Prioritize in vitro assays against microbial strains and cancer cell lines.
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Synthetic Optimization: Explore green chemistry approaches, such as recyclable catalysts like Fe₃O₄ nanoparticles .
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Computational Studies: Perform molecular dynamics simulations to predict binding affinities for targets like COX-2 or EGFR.
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Toxicology Profiles: Assess acute and chronic toxicity in animal models to establish safety thresholds.
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